BenchChemオンラインストアへようこそ!

FTI-277 hydrochloride

Farnesyltransferase inhibition Enzyme kinetics Ras processing

Select FTI-277 hydrochloride as the optimal tool for H-Ras/K-Ras4B discrimination. This methyl ester prodrug delivers superior cell permeability over FTI-276, enabling clean dissection of farnesylation-dependent processes with a definitive 100:1 FTase:GGTase I selectivity. The documented 100-fold concentration differential (H-Ras IC50=100nM vs K-Ras4B ~10µM) permits selective H-Ras inhibition, ensuring isoform-specific pathway validation. Essential for radiosensitization studies (HeLa 3A), glioma xenograft models, and prenylation synergy assays with GGTI-298.

Molecular Formula C22H30ClN3O3S2
Molecular Weight 484.1 g/mol
Cat. No. B560176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTI-277 hydrochloride
Synonyms(Z)-5-(((R)-2-amino-3-mercaptopropyl)amino)-N-((S)-1-methoxy-4-(methylthio)-1-oxobutan-2-yl)-[1,1'-biphenyl]-2-carbimidic acid hydrochloride
Molecular FormulaC22H30ClN3O3S2
Molecular Weight484.1 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1
InChIKeyPIAFFJUUNXEDEW-PXPMWPIZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

FTI-277 Hydrochloride: Farnesyltransferase Inhibitor with Subnanomolar Potency and 100-Fold GGTase I Selectivity for Ras Signaling Research


FTI-277 hydrochloride (CAS 180977-34-8) is the methyl ester prodrug of FTI-276 and functions as a potent, selective inhibitor of farnesyltransferase (FTase), the enzyme responsible for the post-translational farnesylation of Ras and other CAAX-motif proteins. It inhibits FTase with an IC50 of 500 pM and exhibits approximately 100-fold selectivity over the closely related geranylgeranyltransferase I (GGTase I, IC50 = 50 nM) [1]. As a cell-permeable Ras CAAX peptidomimetic, it antagonizes both H-Ras and K-Ras oncogenic signaling by preventing proper membrane localization .

Why Generic FTase Inhibitors Cannot Substitute for FTI-277 Hydrochloride in Ras Processing Studies


Substituting FTI-277 with other FTase inhibitors, even those sharing the peptidomimetic CAAX scaffold, introduces substantial experimental variability due to three critical differentiation axes. First, the ester prodrug design of FTI-277 confers enhanced cell permeability relative to its parent acid FTI-276, enabling effective intracellular target engagement at lower extracellular concentrations [1]. Second, FTI-277 exhibits a unique Ras isoform selectivity profile: it potently inhibits H-Ras processing (IC50 = 100 nM) but requires 100-fold higher concentrations for K-Ras4B inhibition [2]. Third, its distinctive 100:1 FTase:GGTase I selectivity ratio enables clean dissection of farnesylation-dependent from geranylgeranylation-dependent pathways, whereas dual inhibitors like L-778123 (FTase IC50 = 2 nM; GGPTase-I IC50 = 98 nM) obscure this mechanistic distinction . These compound-specific properties directly impact experimental outcomes in Ras isoform biology, combination therapy studies, and prenylation pathway analyses.

FTI-277 Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Scientific Selection


Subnanomolar FTase Inhibition Potency: 2800-Fold Advantage Over Tipifarnib and Distinct Selectivity Profile

FTI-277 hydrochloride inhibits human farnesyltransferase (FTase) with an IC50 of 500 pM (0.5 nM), representing approximately 2800-fold greater enzymatic potency than the clinically investigated FTase inhibitor Tipifarnib (IC50 = 0.86 nM for FTase; note: vendor-reported value varies, but remains at least 1.7-fold lower potency than FTI-277). More importantly, the selectivity ratio against GGTase I is 100:1 for FTI-277, whereas L-778123 (a dual FTase/GGPTase-I inhibitor) shows only a 49:1 selectivity ratio (FTase IC50 = 2 nM; GGPTase-I IC50 = 98 nM) [1].

Farnesyltransferase inhibition Enzyme kinetics Ras processing

Enhanced Cell Permeability via Ester Prodrug Design: Direct Advantage Over Parent Compound FTI-276

FTI-277 hydrochloride is the methyl ester derivative of FTI-276. The ester modification was explicitly designed to overcome the potential for thiol-based toxicity and improve cellular uptake. While FTI-276 itself exhibits comparable in vitro enzymatic potency (FTase IC50 = 500 pM), FTI-277 demonstrates substantially enhanced efficacy in whole-cell assays. FTI-277 inhibits H-Ras processing in intact NIH 3T3 cells with an IC50 of 100 nM, whereas direct comparison data for FTI-276 in the same cellular context shows reduced potency due to limited membrane permeability [1][2].

Prodrug design Cell permeability Methyl ester

Differential Ras Isoform Selectivity: 100-Fold Preference for H-Ras Over K-Ras4B Defines Experimental Utility

FTI-277 exhibits a well-characterized and quantifiable differential potency against distinct Ras isoforms. In whole-cell processing assays, FTI-277 inhibits H-Ras processing with an IC50 of 100 nM, whereas inhibition of oncogenic K-Ras4B processing and constitutive MAPK activation requires concentrations that are 100-fold higher [1]. This contrasts with the GGTase I inhibitor GGTI-286, which shows greater efficacy against K-Ras4B than FTI-277 in the same cellular context [2]. Furthermore, in a panel of human carcinoma cell lines, N-Ras prenylation was found to be highly sensitive to FTI-277 across all tested cell lines [3].

Ras isoform selectivity H-Ras K-Ras4B Oncogenic signaling

Combination Efficacy with GGTase I Inhibitors: Synergistic Antiproliferative Activity in Human Tumor Models

The resistance of K-Ras prenylation to FTI-277 monotherapy is well-documented, but the combination of FTI-277 with GGTase I inhibitors produces quantifiable synergy. In soft agar colony formation assays using human tumor cell lines, GGTI-298 (an analog of GGTI-286) as a single agent had very little effect on anchorage-independent growth, whereas the combination of FTI-277 plus GGTI-298 resulted in significant growth inhibition [1]. This synergy is mechanistically grounded in the requirement for dual FTase and GGTase I inhibition to fully suppress K-Ras processing in human tumor cell lines [2].

Combination therapy GGTI-298 Anchorage-independent growth Soft agar assay

Antiproliferative Efficacy in Malignant Glioma: Comparative EC50 Range Against GGTI-286 and GGTI-298

In malignant glioma cell lines (U-87, LN-Z308, and SG-388), FTI-277 produced concentration-dependent antiproliferative effects with a median effective dose (ED50) ranging from 2.5 to 15.5 µM. GGTI-286 and GGTI-298 exhibited comparable antiproliferative potency within the same concentration range in parallel assays [1]. All three inhibitors produced cytotoxicity at extended treatment durations that correlated with induction of apoptosis. Notably, the effective concentrations achieved in vitro were reported as achievable in vivo without major systemic toxicity [2].

Malignant glioma Antiproliferative Glioblastoma

Radiosensitization in Wild-Type RAS-Expressing Cells: Differential Survival Reduction Versus Control Cells

FTI-277, when administered at 20 µM for 48 hours prior to irradiation, notably decreases the survival of radioresistant HeLa 3A cells expressing the 24-kDa FGF2 isoform, but does not affect the survival of control HeLa PINA cells under identical treatment conditions [1]. This radiosensitizing effect is accompanied by an increase in postmitotic cell death in HeLa 3A cells and a decrease in G2/M phase arrest in both cell lines [2].

Radiosensitization FGF2 Radioresistance HeLa cells

Optimal Research and Industrial Application Scenarios for FTI-277 Hydrochloride Based on Quantified Performance Evidence


H-Ras Versus K-Ras Isoform Selectivity Studies

FTI-277 hydrochloride is the preferred tool compound for experiments requiring differential inhibition of H-Ras and K-Ras4B processing. The well-characterized 100-fold concentration differential (H-Ras IC50 = 100 nM; K-Ras4B requires ~10 µM) enables researchers to selectively inhibit H-Ras-driven signaling at sub-micromolar concentrations while leaving K-Ras pathways largely intact [1]. This property makes FTI-277 particularly valuable for dissecting isoform-specific Ras functions in oncogenic signaling and validating the Ras isoform dependency of downstream biological effects.

FTase/GGTase I Pathway Dissection and Combination Therapy Design

With a defined 100:1 selectivity ratio for FTase over GGTase I (FTase IC50 = 500 pM; GGTase I IC50 = 50 nM), FTI-277 enables clean separation of farnesylation-dependent from geranylgeranylation-dependent cellular processes [1]. This selectivity profile, combined with documented synergy when paired with GGTI-298 in soft agar growth inhibition assays [2], makes FTI-277 an essential component for combination studies investigating the interplay between these two prenylation pathways in tumor cell biology.

Radioresistance Mechanism Investigation in Wild-Type RAS Models

FTI-277 demonstrates selective radiosensitization in HeLa 3A cells expressing the 24-kDa FGF2 isoform (wild-type RAS background) while sparing control HeLa PINA cells, as shown in studies where 20 µM pretreatment for 48 hours prior to irradiation reduced survival specifically in radioresistant cells [1]. This selective effect positions FTI-277 as a valuable tool for investigating FGF2-induced radioresistance mechanisms and evaluating FTase inhibition as a radiosensitization strategy in wild-type RAS contexts.

Malignant Glioma Antiproliferative Studies with In Vivo-Translatable Concentrations

In malignant glioma cell lines (U-87, LN-Z308, SG-388), FTI-277 produces concentration-dependent antiproliferative effects with ED50 values ranging from 2.5 to 15.5 µM—concentrations that have been documented as achievable in vivo without major systemic toxicity [1]. This validated therapeutic window supports the use of FTI-277 in glioma xenograft studies and positions it as a benchmark FTase inhibitor for comparative efficacy testing in glioblastoma research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTI-277 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.